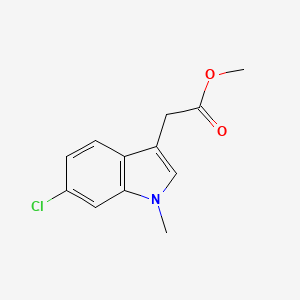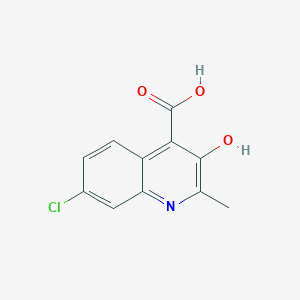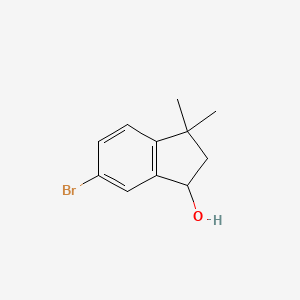
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process may involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indole derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, influencing biological processes. For instance, indole derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the chloro and methyl substituents, which can affect its reactivity and biological activity.
6-Chloro-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Methyl-1H-indole-3-acetic acid: Similar structure but without the chloro substituent.
Uniqueness
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both chloro and methyl groups on the indole ring, which can enhance its chemical stability and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
methyl 2-(6-chloro-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
UINGNMLITCBLFD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)







![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)



